molecular formula C20H35NO3Si B8230715 Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate

Cat. No. B8230715
M. Wt: 365.6 g/mol
InChI Key: UQAFWSVYAZQFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate is a useful research compound. Its molecular formula is C20H35NO3Si and its molecular weight is 365.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate involves the protection of the amine group followed by the reaction with tert-butyldimethylsilyl chloride to form the silyl ether. The protected amine is then reacted with 6-bromohexanol to form the carbamate. Finally, the benzyl group is added using benzyl chloride.

Starting Materials
6-aminohexanol, tert-butyldimethylsilyl chloride, triethylamine, 6-bromohexanol, benzyl chloride, N,N-diisopropylethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium sulfate

Reaction
Step 1: Protection of amine group using tert-butyloxycarbonyl chloride (BOC-Cl) in the presence of triethylamine and dichloromethane., Step 2: Reaction of protected amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of N,N-diisopropylethylamine and dichloromethane to form the silyl ether., Step 3: Reaction of silyl ether with 6-bromohexanol in the presence of potassium carbonate and dimethylformamide to form the carbamate., Step 4: Addition of benzyl chloride in the presence of potassium carbonate and dimethylformamide to form the final product., Step 5: Purification of the product using column chromatography with a mixture of diethyl ether and hexanes as the eluent., Step 6: Drying of the product using sodium sulfate and filtration., Step 7: Recrystallization of the product using a mixture of diethyl ether and hexanes.

properties

IUPAC Name

benzyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3Si/c1-20(2,3)25(4,5)24-16-12-7-6-11-15-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAFWSVYAZQFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate

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